trans-2-(4-Ethylphenyl)cyclopentanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Ethylphenyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(4-Ethylphenyl)cyclopentanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals, perfumes, and other specialty products .
Mechanism of Action
The mechanism of action for trans-2-(4-Ethylphenyl)cyclopentanol involves its interaction with specific molecular targets, depending on the context of its use. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or aldehydes. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- trans-2-(2-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
- 2-(4-Methylpiperazin-1-yl)cyclopentanol
Uniqueness: trans-2-(4-Ethylphenyl)cyclopentanol is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
(1R,2S)-2-(4-ethylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRPCKFRKQVLO-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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